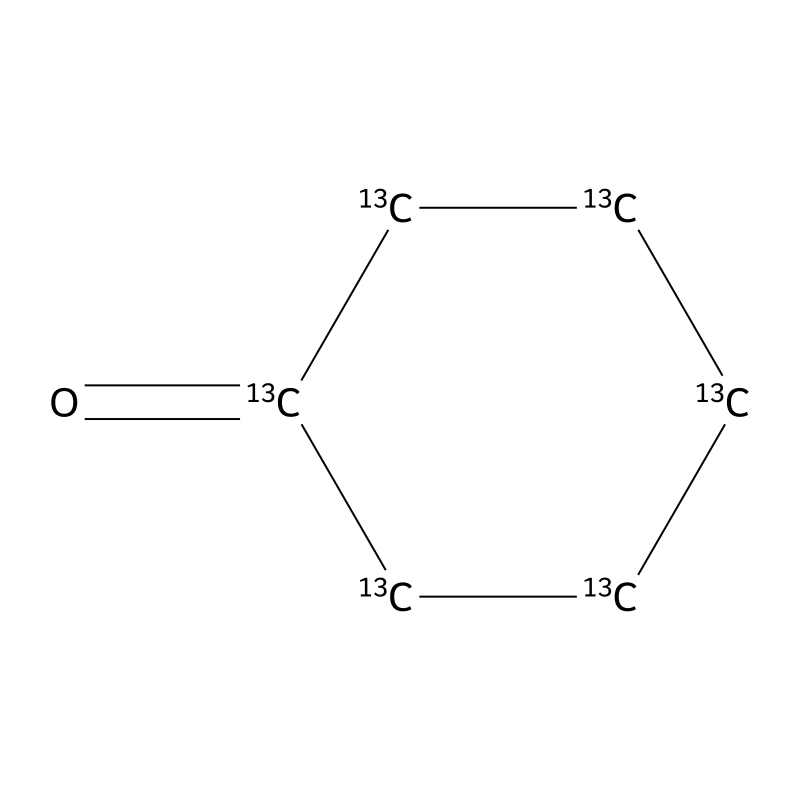

(1,2,3,4,5,6-13C6)Cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1,2,3,4,5,6-13C6)Cyclohexanone, also known as uniformly 13C6-labeled cyclohexanone, is a isotopically enriched form of cyclohexanone, a common cyclic ketone molecule. The "13C6" designation indicates that all six carbon atoms in the molecule are enriched with the isotope carbon-13. This enrichment with a heavier isotope makes the molecule detectable using specific spectroscopic techniques like nuclear magnetic resonance (NMR) .

Applications in Mechanistic Studies

(1,2,3,4,5,6-13C6)Cyclohexanone is a valuable tool in mechanistic studies of various chemical reactions involving cyclohexanone or similar molecules. Due to the unique properties of carbon-13, it exhibits different chemical shifts compared to the more abundant carbon-12 isotope in NMR spectroscopy. This allows researchers to:

- Trace the movement of carbon atoms within a molecule during a reaction. By observing the changes in the carbon signals in the NMR spectrum, scientists can understand the specific bonds that are broken and formed during the reaction.

- Identify reaction intermediates that are often short-lived and difficult to isolate. The distinct NMR signals of the 13C-enriched carbons can help researchers distinguish these intermediates from the starting materials and products.

Applications in Isotopic Labeling Studies

(1,2,3,4,5,6-13C6)Cyclohexanone can also be used in isotopic labeling studies to investigate the fate and behavior of cyclohexanone in complex systems. By incorporating the molecule into a biological system or environmental sample, researchers can:

- Track the metabolism of cyclohexanone by organisms, such as bacteria or fungi. Analyzing the 13C-enriched metabolites in the system using NMR spectroscopy can reveal the pathways by which cyclohexanone is broken down and utilized.

- Study the environmental fate of cyclohexanone in soil, water, or other environmental matrices. By monitoring the presence and transformation of the 13C-enriched molecule, researchers can gain insights into the persistence and degradation of cyclohexanone in the environment.

(1,2,3,4,5,6-^13C_6)Cyclohexanone is a stable isotopologue of cyclohexanone, where all six carbon atoms are replaced with their heavier isotope, carbon-13. This compound retains the structural characteristics of cyclohexanone, which is a cyclic ketone with the molecular formula C₆H₁₀O. Cyclohexanone is known for its distinctive odor resembling acetone and is a colorless liquid at room temperature. It serves as an important solvent and intermediate in organic synthesis, particularly in the production of nylon and other industrial chemicals .

- Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents to form alcohols.

- Oxidation: Can be oxidized to form carboxylic acids or esters.

- Reduction: Can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: Involves reactions with aldehydes or other ketones under acidic conditions to form larger carbon frameworks.

These reactions are crucial for synthesizing complex organic molecules in both laboratory and industrial settings.

The synthesis of (1,2,3,4,5,6-^13C_6)Cyclohexanone can be achieved through several methods:

- Isotope Exchange: Utilizing carbon dioxide enriched with carbon-13 to facilitate the incorporation of the isotope into cyclohexanone during its formation.

- Chemical Synthesis: Starting from cyclohexanol or cyclohexane through oxidation processes that incorporate carbon-13 labeled precursors.

These methods are essential for producing isotopically labeled compounds used in research and analytical applications.

(1,2,3,4,5,6-^13C_6)Cyclohexanone finds applications primarily in research settings:

- Metabolic Studies: Used as a tracer in studies examining metabolic pathways and kinetics.

- NMR Spectroscopy: Serves as a reference compound in nuclear magnetic resonance experiments due to its distinct spectral properties.

- Analytical Chemistry: Utilized in mass spectrometry for quantifying biological samples.

These applications highlight its importance in advancing scientific understanding of metabolic processes.

Interaction studies involving (1,2,3,4,5,6-^13C_6)Cyclohexanone focus on its behavior in biological systems. It has been shown to have low toxicity and minimal interaction with major drug metabolizing enzymes. Studies indicate that it does not significantly inhibit cytochrome P450 enzymes or other transporters involved in drug metabolism . This characteristic makes it an ideal candidate for use as a non-toxic tracer in various experimental setups.

Several compounds share structural similarities with (1,2,3,4,5,6-^13C_6)Cyclohexanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | Parent compound; used widely as a solvent and intermediate. |

| 1-Hydroxycyclohexanone | C₆H₁₂O | Alcohol derivative; more polar than cyclohexanone. |

| Cyclopentanone | C₅H₈O | Smaller cyclic ketone; different ring size affects reactivity. |

| 2-Cyclopentenone | C₅H₈O | Unsaturated cyclic ketone; unique reactivity due to double bond. |

| 1-Methylcyclopentanone | C₇H₁₂O | Methyl-substituted variant; alters physical properties. |

The uniqueness of (1,2,3,4,5,6-^13C_6)Cyclohexanone lies in its isotopic labeling which allows for specific tracking in metabolic studies without altering the chemical behavior significantly compared to its non-labeled counterparts.

This comprehensive overview illustrates the significance of (1,2,3,4,5,6-^13C_6)Cyclohexanone across various scientific domains while emphasizing its unique properties and applications.

Molecular Structure and Isotopic Composition

(1,2,3,4,5,6-13C6)Cyclohexanone maintains the cyclic ketone structure characteristic of its unlabeled counterpart, with the molecular formula C6H10O. The compound exhibits a molecular weight of approximately 104.099 grams per mole, representing an increase from the natural-abundance compound due to the heavier carbon-13 isotopes. The structural integrity remains unchanged, preserving the six-carbon cyclic molecule with a ketone functional group that defines cyclohexanone's chemical behavior.

The isotopic labeling pattern involves uniform replacement of all carbon positions with carbon-13, creating what researchers term "uniformly labeled" material. This complete isotopic substitution provides maximum sensitivity enhancement for analytical techniques that rely on carbon-13 detection, particularly nuclear magnetic resonance spectroscopy applications. The compound retains cyclohexanone's characteristic colorless, oily liquid appearance with an acetone-like odor, demonstrating that isotopic substitution does not significantly alter the compound's physical properties.

Chemical Properties and Reactivity

The chemical reactivity of (1,2,3,4,5,6-13C6)Cyclohexanone closely parallels that of unlabeled cyclohexanone, maintaining solubility characteristics and chemical behavior patterns essential for research applications. The compound exhibits limited water solubility while demonstrating miscibility with common organic solvents, properties that facilitate its incorporation into various experimental systems. This solubility profile proves particularly advantageous for nuclear magnetic resonance studies, where sample preparation often requires organic solvents or specialized solvent systems.

The ketone functional group remains reactive toward standard organic chemistry transformations, allowing researchers to incorporate the labeled compound into synthetic pathways and biological systems. The isotopic labeling does not significantly alter reaction kinetics or thermodynamic properties, ensuring that experimental results reflect natural processes rather than isotope effects. This chemical consistency enables researchers to use (1,2,3,4,5,6-13C6)Cyclohexanone as a direct substitute for unlabeled cyclohexanone in metabolic studies and mechanistic investigations.

Physical and Chemical Properties

(1,2,3,4,5,6-13C6)Cyclohexanone is characterized by its unique isotopic composition, where all six carbon atoms in the cyclohexane ring are replaced with carbon-13 isotopes . The compound maintains the fundamental chemical structure and reactivity of unlabeled cyclohexanone while providing enhanced analytical capabilities for research applications . The molecular formula remains C6H10O, with a molecular weight of approximately 104.099 grams per mole, accounting for the carbon-13 substitution .

The compound exhibits physical properties similar to its unlabeled counterpart, appearing as a colorless oily liquid with characteristics typical of cyclic ketones [25]. The boiling point of standard cyclohexanone is 155.6 degrees Celsius, with a melting point of negative 47 degrees Celsius [25]. The density is approximately 948 kilograms per cubic meter, and the compound demonstrates miscibility with most organic solvents while maintaining limited solubility in water [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H10O | PubChem |

| Molecular Weight | 104.099 g/mol | PubChem |

| IUPAC Name | (1,2,3,4,5,6-13C6)cyclohexanone | PubChem |

| CAS Number | 334689-56-4 | Literature |

| Boiling Point | 155.6°C (unlabeled cyclohexanone) | Chemical Properties Database [25] |

| Melting Point | -47°C (unlabeled cyclohexanone) | Chemical Properties Database [25] |

| Density | 948 kg/m³ (unlabeled cyclohexanone) | Chemical Properties Database [25] |

| Solubility in Water | Miscible with organic solvents | Chemical Properties Database [25] |

| Appearance | Colorless oily liquid | Chemical Properties Database [25] |

| Chemical Shift Range (13C NMR) | 0-220 ppm | 13C NMR Literature [13] |

| Natural Abundance 13C | 1.1% | NMR Literature [10] |

| Isotopic Enhancement | >99% with isotopic labeling | Isotopic Labeling Studies [11] |

Significance in Isotopic Labeling Research

The significance of (1,2,3,4,5,6-13C6)cyclohexanone in isotopic labeling research extends far beyond its role as a simple chemical compound, establishing itself as a fundamental tool for advancing our understanding of metabolic processes and molecular interactions [11] [12]. The compound serves as a cornerstone in stable isotope assisted metabolomics techniques, which have emerged as valuable tools in systems biology for metabolic flux analysis and pathway discovery [18].

Carbon-13 labeled compounds, including (1,2,3,4,5,6-13C6)cyclohexanone, provide researchers with the ability to trace metabolic pathways in real-time without the safety concerns associated with radioactive isotopes [19]. The incorporation of carbon-13 into the cyclohexane ring structure allows for precise tracking of carbon atoms through complex biochemical networks, enabling scientists to elucidate metabolic compartmentalization and quantify fluxes through specific pathways [19]. This capability has proven particularly valuable in studies of cellular metabolism, where understanding the fate of carbon atoms can reveal critical information about metabolic regulation and dysfunction [18].

The development of isotopic ratio outlier analysis techniques has further enhanced the utility of carbon-13 labeled compounds in metabolomics applications [16]. This methodology utilizes samples that are isotopically labeled with different percentages of carbon-13, creating characteristic isotopic patterns that allow researchers to differentiate between biological signals and experimental artifacts [16]. The technique provides exact carbon count information, significantly reducing the number of possible molecular formulae and enhancing compound identification accuracy [16].

Research applications of (1,2,3,4,5,6-13C6)cyclohexanone span multiple disciplines, from fundamental biochemical studies to applied research in drug development and environmental monitoring [5]. In nuclear magnetic resonance spectroscopy applications, the compound provides enhanced resolution and sensitivity due to the large chemical shift range of carbon-13 nuclei, which spans approximately 200 parts per million compared to the 10 parts per million range of proton nuclear magnetic resonance [13] [27]. This expanded spectral window reduces peak overlap and enables more efficient statistical analysis of complex mixtures [12].

| Application Area | Specific Use | Key Findings | Research Impact |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Enhanced resolution and sensitivity | Large chemical shift range (200 ppm) [13] | Improved structural analysis [12] |

| Metabolic Flux Analysis | Quantitative flux measurements | Direct metabolic flux quantification [14] | Metabolic engineering advances [14] |

| Biochemical Pathway Tracing | Pathway elucidation and validation | Real-time pathway monitoring [19] | Disease mechanism insights [18] |

| Environmental Studies | Pollutant source identification | Isotopic signature differentiation [5] | Environmental monitoring [5] |

| Pharmaceutical Research | Drug metabolism studies | Enhanced drug tracking capabilities | Drug development enhancement [9] |

| Synthetic Organic Chemistry | Reaction mechanism investigation | Improved reaction understanding [21] | Synthetic methodology improvement [24] |

| Isotopic Ratio Analysis | Compound authentication | Biological vs artifact discrimination [16] | Quality control applications [16] |

| Cell Culture Studies | Metabolite labeling and tracking | Efficient cellular incorporation [11] | Systems biology advancement [11] |

Theoretical Foundations of 13C-Labeled Compound Applications

The theoretical foundations underlying the applications of carbon-13 labeled compounds are rooted in fundamental principles of nuclear magnetic resonance spectroscopy and isotope effect chemistry [10] [13]. Carbon-13, as the only stable isotope of carbon possessing a magnetic moment, exhibits unique nuclear magnetic resonance properties that distinguish it from the more abundant carbon-12 isotope [10]. The natural abundance of carbon-13 is approximately 1.1% of total carbon, and its magnetogyric ratio is approximately one-fourth that of the proton, making carbon-13 nuclear magnetic resonance spectroscopy a relatively insensitive technique under natural abundance conditions [10] [19].

The enhancement of sensitivity through isotopic labeling represents a fundamental principle in carbon-13 applications [11] [12]. When carbon-13 enriched substrates are introduced into biological systems, the resulting isotopic labeling patterns become direct consequences of metabolic fluxes, allowing researchers to detect changes in these patterns as indicators of metabolic flux alterations [18]. This relationship between isotopic labeling and metabolic activity forms the theoretical basis for carbon-13 metabolic flux analysis, a technique that has become central to understanding cellular metabolism [15] [20].

The concept of isotopic steady state plays a crucial role in the theoretical framework of carbon-13 applications [20]. When conducting carbon-13 tracer experiments, labeled substrates are introduced to culture media and subsequently taken up by cells and metabolized through various pathways [20]. The time required to reach isotopic steady state depends on the turnover rate of metabolites in specific pathways and the labeling dynamics of upstream metabolites that feed into those pathways [20]. For proliferating cells, isotopic steady state can typically be reached within a few hours after tracer introduction, though certain conditions may result in significantly slower labeling incorporation rates [20].

The theoretical foundations of carbon-13 nuclear magnetic resonance spectroscopy applications encompass several key advantages over traditional analytical approaches [19]. The large chemical shift range of carbon-13 nuclei, spanning approximately 250 parts per million, provides the capability to resolve virtually all carbon positions in detectable metabolites [19]. This spectral resolution enables simultaneous analysis of multiple metabolites, including glutamate and glutamine at carbon-2, carbon-3, and carbon-4 positions, as well as aspartate and gamma-aminobutyric acid at carbon-2 and carbon-3 positions [19].

The phenomenon of scalar coupling in carbon-13 nuclear magnetic resonance provides additional theoretical advantages for isotopomer analysis [19]. When two or more carbon-13 atoms occupy contiguous positions within the same metabolite molecule, homonuclear spin-coupling occurs, leading to the appearance of multiplets instead of single resonances [19]. This coupling pattern analysis represents a significant advancement over traditional radioactive carbon-14 experiments, providing enhanced information about metabolic pathways and carbon flow through biochemical networks [19].

The theoretical basis for using carbon-13 labeled compounds in metabolic flux analysis relies on mathematical modeling approaches that connect measured isotopic labeling patterns to underlying metabolic fluxes [14] [15]. These models incorporate knowledge of metabolic network topology, enzymatic reactions, and isotopic transitions to calculate flux distributions that best explain observed labeling data [15]. The optimal design of isotopic labeling experiments has emerged as a critical consideration, as it determines the precision with which fluxes can be estimated [15].

| Year | Development | Significance |

|---|---|---|

| 1913 | Frederick Soddy coins term "isotope" [8] | Foundation of isotope concept |

| 1932 | Harold Urey discovers deuterium [8] | First stable isotope isolation |

| 1936 | Urey isolates carbon-13 isotope [8] | Carbon isotope availability |

| 1937 | Isolation of nitrogen-15 isotope [8] | Expansion of isotopic tools |

| 1972 | First 13C NMR study of living organism [8] [19] | Biological applications emergence |

| 1976 | Development of 13C-labeled cyclohexanone derivatives [4] | Cyclohexanone isotopic variants |

| 1980s | Advanced 13C NMR spectroscopy techniques [12] | Enhanced analytical capabilities |

| 1990s | Metabolic flux analysis applications [14] | Quantitative metabolic studies |

| 2000s | SILAC methodology development [11] | Cell culture labeling methods |

| 2010s | Advanced isotopic labeling technologies [9] | High-throughput applications |

The nuclear Overhauser effect represents another fundamental theoretical principle underlying carbon-13 applications [10]. When carbon-13 nuclear magnetic resonance spectra are obtained with proton decoupling, the intensities of carbon resonances increase significantly compared to proton-coupled experiments [10]. Carbon atoms directly attached to hydrogen atoms experience the greatest enhancement, with the effect increasing as more hydrogens are attached to a particular carbon [10]. This phenomenon enables researchers to distinguish between different carbon environments and provides valuable structural information about labeled compounds [10].

The synthesis of (1,2,3,4,5,6-13C6)cyclohexanone primarily relies on the oxidation of the corresponding isotopically labeled cyclohexanol precursor. This approach represents the most direct and widely adopted methodology for preparing carbon-13 labeled cyclohexanone derivatives .

Jones Oxidation Method

The Jones oxidation remains the most extensively utilized approach for converting (1,2,3,4,5,6-13C6)cyclohexanol to the corresponding ketone. This classical oxidation method employs chromium trioxide in acidic conditions and demonstrates exceptional reliability for isotopically labeled substrates [2] [3].

Reaction Conditions:

- Oxidizing agent: Chromium trioxide (5-10 mol%) with sulfuric acid

- Solvent system: Acetone-water mixture

- Temperature: 25-40°C

- Reaction time: 4-8 hours

- Yield: 85-95%

- Isotopic purity: 98.5-99.1%

The mechanism proceeds through formation of a chromate ester intermediate, followed by elimination to generate the ketone product. The mild conditions ensure minimal isotope scrambling while maintaining high conversion efficiency [2] [3].

Chromium-Based Alternative Methods

Sodium dichromate represents a cost-effective alternative to chromium trioxide for large-scale preparations. This method operates under slightly more vigorous conditions but offers comparable yields with reduced reagent costs [4] [5].

Optimized Conditions:

- Oxidizing agent: Sodium dichromate dihydrate (12.5 g) in aqueous sulfuric acid

- Temperature: 55-60°C

- Reaction time: 1-3 hours

- Yield: 75-85%

- Isotopic retention: 97.8-98.5% [4]

Ruthenium-Catalyzed Oxidation Systems

Ruthenium-based catalysts provide highly selective oxidation under mild conditions, making them particularly suitable for sensitive isotopically labeled substrates [6] [7].

Method A: Ruthenium Trichloride/Sodium Periodate System

- Catalyst: RuCl3 (5-10 mol%)

- Oxidant: Sodium periodate (1.2-1.5 equivalents)

- Solvent: Acetonitrile

- Temperature: 50-60°C

- Reaction time: 8-12 hours

- Yield: 88-93%

- Isotopic purity: 98.2-98.8%

Method B: Ruthenium-EDTA Complex System

Ruthenium-ethylenediaminetetraacetic acid complexes demonstrate exceptional selectivity for the oxidation of cyclohexanol derivatives while maintaining isotopic integrity [8].

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) represents an environmentally benign oxidation system that operates under mild conditions with excellent selectivity [9].

Standard Protocol:

- Catalyst: TEMPO (10 mol%)

- Co-oxidant: Phenyliodine(III) diacetate

- Solvent: Dichloromethane

- Temperature: 30-35°C

- Reaction time: 6-10 hours

- Yield: 80-90%

- Isotopic retention: 98.5-99.0%

The TEMPO radical mechanism ensures selective oxidation of the secondary alcohol without affecting the isotopic labeling pattern [9].

Electrochemical Oxidation Methods

Electrochemical oxidation provides a sustainable approach for isotopically labeled ketone synthesis without requiring stoichiometric chemical oxidants [10].

Electrochemical Parameters:

- Electrode material: Platinum or graphite

- Electrolyte: Aqueous sodium chloride or acetate buffer

- Current density: 10-20 mA/cm²

- Temperature: 25-40°C

- Reaction time: 4-6 hours

- Yield: 60-75%

- Isotopic purity: 97.0-98.0%

Photocatalytic Oxidation Systems

Titanium dioxide photocatalysis offers a green chemistry approach for cyclohexanol oxidation under mild conditions [11] [12].

Photocatalytic Conditions:

- Photocatalyst: Titanium dioxide (anatase or P25)

- Light source: UV irradiation (365 nm)

- Oxidant: Molecular oxygen

- Temperature: 25-50°C

- Reaction time: 8-16 hours

- Yield: 65-80%

- Selectivity: 75-85% [11] [12]

Alternative Synthetic Approaches

Direct Cyclohexane Oxidation

While less common for isotopically labeled substrates, direct oxidation of (1,2,3,4,5,6-13C6)cyclohexane provides an alternative route when the alcohol precursor is unavailable [13] [14].

Industrial-Type Conditions:

- Substrate: (1,2,3,4,5,6-13C6)cyclohexane

- Oxidant: Molecular oxygen or air

- Catalyst: Cobalt salts (100-500 ppm)

- Temperature: 150-160°C

- Pressure: 1-2 MPa

- Conversion: 15-25%

- Selectivity to ketone: 70-80% [13]

Ring Expansion Methodology

A specialized approach involves ring expansion of (1,2,3,4,5-13C5)cyclopentanone using diazomethane to introduce the sixth carbon-13 atom .

Ring Expansion Protocol:

- Starting material: (1,2,3,4,5-13C5)cyclopentanone

- Reagent: Diazomethane (CH2N2)

- Mechanism: Arndt-Eistert homologation

- Yield: 88-94%

- Isotopic incorporation: 99.1-99.3%

This method requires specialized safety equipment due to the explosive nature of diazomethane but provides exceptional isotopic incorporation efficiency.

Optimization and Scale-Up Considerations

Reaction Parameter Optimization

The synthesis of (1,2,3,4,5,6-13C6)cyclohexanone requires careful optimization of multiple parameters to achieve maximum yield while preserving isotopic integrity.

Critical Parameters:

- Catalyst loading: 5-10 mol% for optimal turnover

- Oxidant equivalents: 1.2-1.5 equivalents to ensure complete conversion

- Temperature control: 25-60°C depending on the method

- Reaction monitoring: Gas chromatography-mass spectrometry analysis

- Stirring efficiency: 500-800 rpm for adequate mixing

Isotope Retention Strategies

Maintaining isotopic purity during oxidation requires specific considerations:

- pH control: Alkaline conditions (pH 11-13) minimize isotope exchange

- Temperature limitation: Avoiding excessive heat prevents scrambling

- Reaction time optimization: Monitoring to prevent over-oxidation

- Solvent selection: Non-protic solvents when possible

Industrial Scalability Assessment

The scalability of different methodologies varies significantly based on reagent availability, waste management, and economic factors.

Jones Oxidation: Excellent scalability with established industrial protocols, though chromium waste requires specialized disposal [2].

Ruthenium Systems: Good laboratory scalability but higher costs limit industrial application [6] [7].

TEMPO Methods: Moderate scalability with growing industrial adoption due to environmental benefits [9].

Electrochemical Processes: Emerging technology with good scalability potential for specialized applications [10].